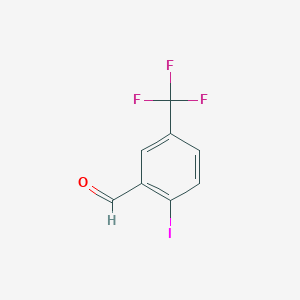

2-Iodo-5-(trifluoromethyl)benzaldehyde

Descripción

Significance of Aryl Iodides and Trifluoromethyl Groups as Functional Handles in Synthetic Chemistry

The utility of compounds like 2-Iodo-5-(trifluoromethyl)benzaldehyde stems directly from the distinct and complementary roles of its functional groups. Aryl iodides are particularly prized in synthetic chemistry due to the reactivity of the carbon-iodine bond. This bond is the weakest among the carbon-halogen bonds, making aryl iodides superior substrates for a wide range of transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netorganic-chemistry.org These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The trifluoromethyl (−CF₃) group is another cornerstone of modern chemical design, especially in the pharmaceutical and agrochemical industries. hovione.comwechemglobal.com Its significance lies in its unique electronic and physical properties:

High Electronegativity: The −CF₃ group is strongly electron-withdrawing, which can significantly alter the acidity, basicity, and reactivity of nearby functional groups. wikipedia.org

Lipophilicity: Introduction of a −CF₃ group generally increases the lipophilicity of a molecule, which can improve its absorption, distribution, and membrane permeability in biological systems. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the −CF₃ group highly resistant to metabolic degradation. mdpi.com This can increase the half-life and bioavailability of drug candidates. wechemglobal.com

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like chlorine or methyl, allowing chemists to modulate a molecule's properties without drastically changing its shape. wikipedia.org

The combined presence of an aryl iodide and a trifluoromethyl group on the same aromatic scaffold creates a powerful synthetic intermediate. The aryl iodide serves as a versatile "handle" for building molecular complexity through cross-coupling, while the trifluoromethyl group imparts desirable physicochemical properties that are often crucial for the final application of the target molecule. mdpi.com

Contextualization of this compound within Advanced Synthetic Building Blocks

This compound is an archetypal example of an advanced synthetic building block, embodying the principles of polyfunctional design. Its structure offers chemists a platform for sequential and orthogonal chemical modifications. The three functional groups—aldehyde, iodo, and trifluoromethyl—exhibit distinct reactivities, allowing for their selective manipulation.

The aldehyde group is highly electrophilic and can readily undergo a variety of transformations such as nucleophilic addition, Wittig reactions, reductive amination, and oxidation to a carboxylic acid. The aryl iodide is the primary site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups. The trifluoromethyl group, being generally inert to common reaction conditions, provides a stable anchor that modulates the electronic nature of the aromatic ring and influences the properties of the final product.

This trifecta of functionality allows for the design of complex synthetic routes where each part of the molecule can be addressed in a planned sequence. For example, the aldehyde can be protected, followed by a Suzuki coupling at the iodo position, and finally, deprotection and further transformation of the aldehyde. This level of control makes this compound a highly sought-after intermediate for creating novel compounds with precisely engineered structures and functions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 875446-23-4 bldpharm.com |

| Molecular Formula | C₈H₄F₃IO bldpharm.com |

| Molecular Weight | 300.02 g/mol bldpharm.com |

| MDL Number | MFCD18398122 bldpharm.com |

Overview of Research Trajectories for Polyfunctionalized Benzaldehyde (B42025) Derivatives

The field of organic synthesis is continually evolving, with a significant research trajectory focused on the development and application of polyfunctionalized building blocks. Benzaldehyde derivatives, in particular, are central to this effort due to their wide-ranging utility. nih.govmdpi.com Research in this area is driven by the need for more efficient and modular synthetic routes to complex, high-value molecules.

Current research trends involving polyfunctionalized benzaldehydes include:

Development of Novel Catalytic Methods: A major focus is on creating new catalytic systems that can selectively activate one functional group in the presence of others. This includes developing new ligands for palladium, copper, and other transition metals to improve the efficiency and scope of cross-coupling reactions on halogenated benzaldehydes. researchgate.netnih.gov

Combinatorial Chemistry and Library Synthesis: The orthogonal reactivity of polyfunctionalized benzaldehydes makes them ideal starting materials for the synthesis of large libraries of related compounds. These libraries are invaluable in drug discovery and materials science for screening and identifying candidates with desired properties.

Synthesis of Heterocyclic Compounds: Aromatic aldehydes are key precursors for the synthesis of a vast array of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. nih.gov Research is ongoing to develop one-pot or tandem reactions that can rapidly construct complex heterocyclic scaffolds from simple benzaldehyde derivatives.

Applications in Materials Science: The unique electronic properties imparted by halogen and trifluoromethyl substituents are being explored in the design of new organic materials for electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The continued interest in molecules like this compound reflects a broader trend in chemical synthesis: the strategic design of building blocks that maximize synthetic efficiency and provide rapid access to chemical diversity.

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Typical Reactions | Role in Synthesis |

|---|---|---|

| Aryl Iodide | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Stille, and Ullmann couplings researchgate.netorganic-chemistry.org | Primary site for C-C and C-heteroatom bond formation to build the molecular skeleton. |

| Aldehyde | Nucleophilic addition, Wittig reaction, reductive amination, oxidation, reduction, condensation reactions. | Versatile handle for introducing a wide range of functional groups and for chain extension. |

| Trifluoromethyl | Generally unreactive under common synthetic conditions. | Modulates electronic properties, increases lipophilicity and metabolic stability of the final product. wechemglobal.commdpi.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-iodo-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKFYUIXVLHGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875446-23-4 | |

| Record name | 2-iodo-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodo 5 Trifluoromethyl Benzaldehyde

Strategies for Constructing the 2-Iodo-5-(trifluoromethyl)benzene Core

The assembly of the 2-iodo-5-(trifluoromethyl)benzene scaffold is a critical phase in the synthesis of the target benzaldehyde (B42025). This process can be approached through two main retrosynthetic disconnections: introducing the iodine atom onto a trifluoromethyl-substituted benzene (B151609) ring, or installing the trifluoromethyl group onto an iodinated benzene derivative.

Regioselective Halogenation (Iodination) Approaches

The direct iodination of 3-(trifluoromethyl)toluene presents a potential route to the 2-iodo-5-(trifluoromethyl)benzene core. The trifluoromethyl group is a deactivating, meta-directing group, while the methyl group is an activating, ortho, para-director. In electrophilic aromatic substitution, the directing effects of these two groups would need to be carefully considered. The ortho position to the methyl group (and meta to the trifluoromethyl group) is a plausible site for iodination.

Various reagents and conditions can be employed for the regioselective iodination of aromatic compounds. The choice of iodinating agent and catalyst is crucial for achieving the desired isomer.

Table 1: Reagents for Regioselective Iodination

| Reagent/System | Description |

|---|---|

| I₂ / Oxidizing Agent | Molecular iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide can generate an electrophilic iodine species for substitution. |

| Iodine Monochloride (ICl) | A more reactive iodinating agent than molecular iodine, often used with a Lewis acid catalyst. |

Introduction of the Trifluoromethyl Moiety

The introduction of the trifluoromethyl group is a well-established field in organofluorine chemistry, with both direct trifluoromethylation methods and precursor-based approaches being viable.

Direct trifluoromethylation involves the introduction of a "CF₃" synthon onto an aromatic ring. Reagents for this transformation have evolved significantly, with modern methods offering improved efficiency and functional group tolerance. Hypervalent iodine reagents, such as Togni's reagent, are prominent in this field. These reagents can deliver an electrophilic "CF₃" species to an aromatic ring.

An alternative strategy involves the conversion of a pre-existing functional group into a trifluoromethyl group. A common precursor is a carboxylic acid, which can be converted to a trifluoromethyl group via a multi-step sequence. For instance, a substituted benzoic acid can be transformed into its corresponding acid chloride, which is then subjected to fluorination reactions.

Aldehyde Functional Group Introduction and Derivatization

Once the 2-iodo-5-(trifluoromethyl)benzene core is established, the final key step is the introduction of the aldehyde functionality at the C1 position.

Formylation Reactions

Several classic and modern formylation reactions can be applied to introduce an aldehyde group onto the aromatic ring.

One of the most reliable methods for the formylation of aryl halides is through a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This approach involves treating the 2-iodo-5-(trifluoromethyl)benzene with an organolithium reagent, such as n-butyllithium, at low temperatures to generate an aryllithium intermediate. This intermediate is then reacted with DMF to form an adduct which, upon acidic workup, hydrolyzes to the desired benzaldehyde.

Table 2: Conditions for Formylation via Lithium-Halogen Exchange

| Step | Reagent | Solvent | Temperature |

|---|---|---|---|

| Lithium-Halogen Exchange | n-Butyllithium or t-Butyllithium | Tetrahydrofuran (THF) or Diethyl ether | -78 °C to 0 °C |

| Formylation | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) or Diethyl ether | -78 °C to room temperature |

The Vilsmeier-Haack reaction is another well-known method for formylation, which typically requires an electron-rich aromatic substrate. chemistrysteps.comwikipedia.org Given the presence of two deactivating groups (iodo and trifluoromethyl) on the benzene ring, the Vilsmeier-Haack reaction may not be the most efficient method for the formylation of 2-iodo-5-(trifluoromethyl)benzene. chemistrysteps.com

The Duff reaction is a formylation method that is generally applied to phenols and other activated aromatic systems, making it less suitable for the deactivated substrate . ecu.edu

An alternative route involves the oxidation of a corresponding benzyl (B1604629) alcohol. If 2-iodo-5-(trifluoromethyl)benzyl alcohol is available, it can be oxidized to the aldehyde using a variety of mild oxidizing agents.

Table 3: Reagents for the Oxidation of Benzyl Alcohols to Benzaldehydes

| Reagent | Description |

|---|---|

| Pyridinium chlorochromate (PCC) | A common and effective reagent for the oxidation of primary alcohols to aldehydes. |

| Dess-Martin periodinane (DMP) | A mild and selective oxidant for the conversion of alcohols to aldehydes. |

| Manganese dioxide (MnO₂) | Particularly effective for the oxidation of benzylic and allylic alcohols. |

Oxidative Pathways to the Aldehyde Functionality from Precursor Alcohols or Halides

A primary and fundamental route for the synthesis of aromatic aldehydes, including 2-iodo-5-(trifluoromethyl)benzaldehyde, is the oxidation of the corresponding primary benzyl alcohol, in this case, 2-iodo-5-(trifluoromethyl)benzyl alcohol. This transformation is a cornerstone of organic synthesis, and various methods have been developed to achieve it with high efficiency and selectivity.

Modern synthetic chemistry offers several advanced protocols for the oxidation of benzyl alcohols that avoid the use of harsh or stoichiometric heavy-metal oxidants. One such approach is a metal-free photochemical method. organic-chemistry.org This technique utilizes a photocatalyst like Eosin Y, with molecular oxygen (O2) serving as the terminal oxidant, all under mild conditions provided by blue LED irradiation. organic-chemistry.org This method is noted for its green chemistry credentials and broad functional group tolerance. organic-chemistry.org

Another effective strategy involves catalysis by palladium salts. For instance, palladium acetate (B1210297) has been used to catalyze the selective oxidation of benzyl alcohols at room temperature, using the oxygen from the air as the oxidant. researchgate.net This reaction is often conducted in a recyclable room-temperature ionic liquid (RTIL), such as 1,3,5-trimethylpyrazolium tetrafluoroborate, which can enhance reaction efficiency and facilitate catalyst recycling. researchgate.net While electron-donating groups on the aromatic ring can accelerate these oxidations, substrates with electron-withdrawing groups, such as the trifluoromethyl group, are also compatible. organic-chemistry.org

Below is a table summarizing these representative oxidative methods applicable to the synthesis of this compound from its precursor alcohol.

| Method | Catalyst/Reagent | Oxidant | Conditions | Key Features |

| Photochemical Oxidation | Eosin Y | O₂ (from air) | Blue LED irradiation | Metal-free, mild conditions, good functional group tolerance. organic-chemistry.org |

| Palladium-Catalyzed Oxidation | Palladium Acetate | O₂ (from air) | Room Temperature, Ionic Liquid | High selectivity, recyclable catalyst system. researchgate.net |

Multi-component Reaction Strategies Incorporating Analogous Structures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates structural elements from each component. tcichemicals.comdoi.orgnih.gov These one-pot processes are distinguished by their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. doi.orgresearchgate.net Aromatic aldehydes are frequently employed as key building blocks in a wide variety of MCRs.

Structures analogous to this compound are valuable substrates for well-known MCRs, such as the Passerini and Ugi reactions. baranlab.orgnih.gov

The Passerini Reaction: This three-component reaction involves the combination of an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. researchgate.netwikipedia.org It is a powerful tool for creating peptide-like structures and other complex amides in a single step. wikipedia.org

The Ugi Reaction: An extension of the Passerini reaction, the Ugi reaction is a four-component condensation. It involves an aldehyde, a carboxylic acid, an isocyanide, and a primary amine, yielding an α-acylamino carboxamide. baranlab.orgnih.gov The Ugi reaction offers even greater potential for combinatorial chemistry and the rapid synthesis of diverse compound libraries due to the inclusion of a fourth variable component. nih.gov

By employing this compound as the aldehyde component in these reactions, complex molecular scaffolds featuring the 2-iodo-5-(trifluoromethyl)phenyl moiety can be constructed efficiently. The resulting products contain both the iodine and trifluoromethyl groups, which are valuable for further chemical modification or for their influence on the molecule's biological properties.

The components for these key MCRs are summarized in the table below.

| Reaction | Component 1 | Component 2 | Component 3 | Component 4 | Product |

| Passerini (3-CR) | Aldehyde | Carboxylic Acid | Isocyanide | - | α-Acyloxy Amide wikipedia.org |

| Ugi (4-CR) | Aldehyde | Carboxylic Acid | Isocyanide | Primary Amine | α-Acylamino Carboxamide baranlab.org |

Investigation and Optimization of Reaction Conditions for Synthesis (e.g., Reagents, Solvents, Catalysts, Temperature, Reaction Time)

The successful synthesis of a target molecule like this compound relies heavily on the careful investigation and optimization of various reaction parameters. scielo.br The choice of reagents, solvents, catalysts, temperature, and reaction time can dramatically influence the reaction's yield, purity, and efficiency. nih.gov Insights into optimizing the synthesis of the target compound can be gleaned from established procedures for structurally similar molecules, such as 2-(trifluoromethyl)benzaldehyde (B1295035).

A relevant synthetic approach is the palladium-catalyzed carbonylation of an aryl halide. For instance, 2-(trifluoromethyl)benzaldehyde can be synthesized from 2-iodobenzotrifluoride (B1329320) by introducing a carbonyl group using carbon monoxide (CO) gas. chemicalbook.com The optimization of such a reaction would involve a systematic study of the following parameters:

Catalyst: The choice of catalyst is paramount. Various palladium complexes could be screened. A reported procedure uses a palladium complex supported on a mesoporous silica, MCM-41-2PPdCl2, which can be filtered and reused. chemicalbook.com The catalyst loading is also a critical variable to optimize, balancing reaction rate with cost. nih.gov

Reagents: In the carbonylation reaction, sodium formate (B1220265) (HCOONa) is used as a precursor to the formyl group. chemicalbook.com The stoichiometry of this reagent relative to the aryl halide substrate would require optimization. scielo.br

Solvent: The reaction solvent must be capable of dissolving the reactants and be stable at the required temperature. Dimethylformamide (DMF) has been used effectively in this type of carbonylation. chemicalbook.com Alternative solvents could be explored to improve yield or simplify purification.

Temperature: Temperature significantly affects reaction rates. The carbonylation of 2-iodobenzotrifluoride is typically conducted at elevated temperatures, in the range of 110-130 °C, to ensure a reasonable reaction rate. chemicalbook.com Lowering the temperature could improve selectivity but may require longer reaction times or a more active catalyst.

Reaction Time: The duration of the reaction must be sufficient for the starting material to be consumed but not so long that product degradation or side reactions occur. Monitoring the reaction progress over time (e.g., by TLC or GC) is essential for determining the optimal endpoint. For the analogous carbonylation, reaction times vary from 2 to 20 hours. chemicalbook.com

The table below details the conditions from an analogous synthesis, illustrating the specific parameters that would be subject to investigation and optimization for the synthesis of this compound.

| Parameter | Condition for Analogous Synthesis (2-(Trifluoromethyl)benzaldehyde) | Rationale for Optimization |

| Starting Material | 2-Iodobenzotrifluoride | N/A (Substrate is defined) |

| Catalyst | MCM-41-2PPdCl₂ | Screening different palladium sources and ligands; optimizing catalyst loading. nih.govchemicalbook.com |

| Reagents | Carbon Monoxide (CO), Sodium Formate (HCOONa) | Adjusting CO pressure and stoichiometry of HCOONa. chemicalbook.com |

| Solvent | Dimethylformamide (DMF) | Testing alternative high-boiling point, polar aprotic solvents. chemicalbook.com |

| Temperature | 110-130 °C | Varying temperature to balance reaction rate and selectivity. chemicalbook.com |

| Reaction Time | 2-20 hours | Monitoring reaction progress to minimize side products and energy consumption. chemicalbook.com |

Chemical Reactivity and Mechanistic Investigations of 2 Iodo 5 Trifluoromethyl Benzaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde functional group in 2-iodo-5-(trifluoromethyl)benzaldehyde is a key site for a variety of chemical reactions, including nucleophilic additions, condensations, and reductions. These transformations are fundamental in organic synthesis for the construction of new carbon-carbon and carbon-heteroatom bonds, as well as for the introduction of new functional groups.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the trifluoromethyl group and the iodine atom enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Grignard and Organolithium Reactions: Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) readily add to the carbonyl group of this compound to form secondary alcohols. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, alkenyl, and aryl groups. A critical consideration in these reactions is the potential for metal-halogen exchange with the aryl iodide. Performing the reaction at low temperatures can often mitigate this side reaction.

Reformatsky Reaction: The Reformatsky reaction provides a method for the formation of β-hydroxy esters. In this reaction, an α-halo ester is treated with zinc metal to form an organozinc reagent, which then adds to the aldehyde. This reaction is valued for its ability to proceed under relatively mild conditions.

| Reaction Type | Nucleophile/Reagent | Product Type | General Conditions |

| Grignard Reaction | Ethylmagnesium bromide | Secondary Alcohol | Diethyl ether, low temperature |

| Organolithium Reaction | n-Butyllithium | Secondary Alcohol | THF, -78 °C |

| Reformatsky Reaction | Ethyl bromoacetate, Zn | β-Hydroxy ester | THF, reflux |

Condensation Reactions

Condensation reactions involving the aldehyde group of this compound are pivotal for the formation of carbon-carbon double bonds, leading to the synthesis of substituted alkenes.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or triethylamine. rsc.orgbeilstein-journals.orgresearchgate.netresearchgate.net The reaction typically proceeds via a nucleophilic addition followed by dehydration to yield a stable α,β-unsaturated product. rsc.orgbeilstein-journals.orgresearchgate.netresearchgate.net The electron-withdrawing substituents on the benzaldehyde (B42025) ring facilitate this reaction.

Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. nih.govsctunisie.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. nih.govsctunisie.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to form the alkene and triphenylphosphine (B44618) oxide. nih.govsctunisie.org The stereochemistry of the resulting alkene is influenced by the nature of the ylide.

| Reaction Type | Reagent(s) | Product Type | Catalyst/Base |

| Knoevenagel Condensation | Malononitrile | 2-((2-Iodo-5-(trifluoromethyl)phenyl)methylene)malononitrile | Piperidine |

| Knoevenagel Condensation | Ethyl cyanoacetate | Ethyl 2-cyano-3-(2-iodo-5-(trifluoromethyl)phenyl)acrylate | Triethylamine |

| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | 3-(2-Iodo-5-(trifluoromethyl)phenyl)acrylonitrile | - |

Reductions to Corresponding Alcohol Derivatives

The aldehyde group can be readily reduced to a primary alcohol, (2-Iodo-5-(trifluoromethyl)phenyl)methanol. This transformation is a key step in the synthesis of various derivatives where a hydroxymethyl group is required.

Sodium Borohydride (B1222165) Reduction: Sodium borohydride (NaBH4) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. chemistryconnected.com The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. chemistryconnected.com The workup usually involves the addition of water or a dilute acid to decompose the borate (B1201080) esters formed during the reaction. researchgate.net

| Reducing Agent | Solvent | Product | Typical Yield |

| Sodium Borohydride (NaBH4) | Methanol/Ethanol | (2-Iodo-5-(trifluoromethyl)phenyl)methanol | High |

Reactivity at the Aryl Iodide Position

The carbon-iodine bond in this compound is a versatile handle for the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide. nih.govwisc.edunih.gov This reaction is widely used for the synthesis of biaryls. The aryl iodide of this compound is an excellent substrate for Suzuki coupling with various aryl and heteroaryl boronic acids.

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netsigmaaldrich.comresearchgate.net This reaction is a powerful tool for the synthesis of arylalkynes. This compound can be efficiently coupled with a range of terminal alkynes under standard Sonogashira conditions. researchgate.netsigmaaldrich.comresearchgate.net

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. sctunisie.orgresearchgate.netnih.gov The aryl iodide in the target molecule readily participates in Heck reactions with various alkenes, such as styrenes and acrylates, to generate stilbene (B7821643) and cinnamate (B1238496) derivatives, respectively. sctunisie.orgresearchgate.netnih.gov

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | 4-Methoxyphenylboronic acid | Pd(PPh3)4, Base | Biaryl |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Base | Arylalkyne |

| Heck Reaction | Styrene | Pd(OAc)2, PPh3, Base | Stilbene derivative |

Directed Metalation and Subsequent Electrophilic Quenching

While directed ortho-metalation typically involves the deprotonation of a C-H bond ortho to a directing group, reactivity at the aryl iodide position is more accurately described as a metal-halogen exchange. researchgate.netresearchgate.net This reaction is a powerful method for the generation of an aryllithium or aryl Grignard reagent, which can then be quenched with various electrophiles.

Lithium-Halogen Exchange: Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures leads to a rapid lithium-iodine exchange. wikipedia.orgresearchgate.netharvard.eduprinceton.edu This generates a highly reactive aryllithium species in situ. It is crucial to perform this reaction at low temperatures to prevent the aryllithium intermediate from adding to the aldehyde group of another molecule. The newly formed organolithium compound can then be trapped with a variety of electrophiles, such as carbon dioxide (to form a carboxylic acid), dimethylformamide (to introduce a second aldehyde group), or alkyl halides. rsc.org

| Metalating Agent | Electrophile | Product Functional Group | Key Conditions |

| n-Butyllithium | Dimethylformamide (DMF) | Aldehyde | Low temperature (-78 °C) |

| tert-Butyllithium | Carbon Dioxide (CO2) | Carboxylic Acid | Low temperature (-78 °C) |

| Isopropylmagnesium chloride | Formaldehyde | Hydroxymethyl | Low temperature |

Applications in Hypervalent Iodine Chemistry

This compound serves as a key precursor for the synthesis of hypervalent iodine(III) reagents. The iodine atom on the electron-deficient aromatic ring can be readily oxidized from the +1 to the +3 oxidation state using various oxidizing agents. This transformation generates λ³-iodanes, which are powerful and selective oxidizing and electrophilic transfer agents in organic synthesis.

The general synthesis of these reagents involves the oxidation of the parent iodoarene. The strong electron-withdrawing character of the trifluoromethyl and aldehyde groups enhances the electrophilicity and reactivity of the resulting hypervalent iodine center, making these reagents particularly effective for certain transformations. For example, oxidation with reagents like peracetic acid in acetic acid can yield a (diacetoxyiodo)arene derivative.

Table 1: General Synthesis of (Diacetoxyiodo)arene from this compound

| Reactant | Oxidizing Agent/Solvent | Product |

| This compound | m-CPBA / Acetic Acid | 2-[(Diacetoxy)iodo]-5-(trifluoromethyl)benzaldehyde |

These synthesized hypervalent iodine(III) compounds can be used in a variety of oxidative transformations. They are particularly valuable as precursors for electrophilic trifluoromethylating agents, analogous to the well-known Togni reagents, which are derived from 2-iodobenzoic acid. beilstein-journals.org The presence of the trifluoromethyl group on the backbone of the reagent can modulate its stability and reactivity. These reagents are instrumental in transferring a CF₃ group to a wide range of nucleophiles, a critical reaction in medicinal and agricultural chemistry.

Functional Group Transformations of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is generally considered to be chemically robust and unreactive due to the high strength of the carbon-fluorine bond. However, recent advancements in catalysis have provided pathways for its transformation.

While no specific studies on the C-F bond activation of this compound have been reported, general methodologies developed for trifluoromethylarenes could potentially be applied. The activation of a C-F bond in a CF₃ group is a significant challenge but offers a route to novel fluorinated molecules. rsc.org Strategies often rely on transition-metal catalysis or photoredox catalysis to overcome the high bond dissociation energy. scispace.com

For instance, catalytic systems involving palladium and copper have been shown to selectively activate a single C-F bond in trifluoromethyl arenes, enabling their reduction to difluoromethyl (CHF₂) groups. nih.govrsc.org Another approach involves single-electron transfer (SET) to the trifluoromethylarene, generating a radical anion which then fragments to release a fluoride (B91410) ion and a difluorobenzyl radical. scispace.com This radical intermediate can then be trapped by other reagents to form new C-C or C-H bonds.

Table 2: Potential Catalytic Systems for C-F Bond Activation of Trifluoromethylarenes

| Catalyst System | Transformation | Reference |

| Palladium/Copper Catalysts | Ar-CF₃ → Ar-CF₂H | nih.gov |

| Photoredox Catalysis (e.g., Ir-based) | Ar-CF₃ → [Ar-CF₂•] → Ar-CF₂-R | scispace.com |

Applying these methods to this compound could potentially lead to the synthesis of 2-Iodo-5-(difluoromethyl)benzaldehyde or other difluoroalkyl derivatives, which are valuable building blocks in their own right.

Aromatic Ring Functionalizations (e.g., Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution)

The functionalization of the aromatic ring of this compound is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The benzaldehyde (-CHO) and trifluoromethyl (-CF₃) groups are powerful electron-withdrawing groups, which strongly deactivate the aromatic ring towards electrophilic attack. Both are meta-directors. The iodine atom is also deactivating (due to its inductive effect) but is an ortho-, para-director. The combined effect of two strong deactivating meta-directors and a deactivating ortho-, para-director makes electrophilic aromatic substitution on this substrate extremely difficult, requiring harsh reaction conditions. If a reaction were to occur, the incoming electrophile would likely be directed to the position ortho to the iodine and meta to the aldehyde and trifluoromethyl groups (C-3 position).

Nucleophilic Aromatic Substitution (NAS): In contrast, the presence of strong electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution. The trifluoromethyl and aldehyde groups activate the ring for NAS by stabilizing the negative charge in the intermediate Meisenheimer complex. youtube.com While the iodo group itself can act as a leaving group under certain conditions, NAS is more typically observed when a better leaving group (like a nitro group) is present. However, with a potent nucleophile and forcing conditions, the iodide could potentially be displaced. The most likely positions for nucleophilic attack would be the carbons bearing the iodo group (C-2) or potentially other positions activated by the electron-withdrawing groups.

Detailed Mechanistic Studies of Key Transformations

While specific, in-depth mechanistic studies for reactions involving this compound are not extensively documented, the mechanisms of its key potential transformations can be inferred from studies on analogous systems.

The investigation of reaction intermediates is crucial for understanding reaction pathways. In the context of its application in hypervalent iodine chemistry, the primary intermediate is the oxidized λ³-iodane itself. These species, such as 2-[(diacetoxy)iodo]-5-(trifluoromethyl)benzaldehyde, are often stable enough to be isolated and characterized by spectroscopic methods (NMR, IR) and X-ray crystallography. Further reaction, for example in an electrophilic trifluoromethylation, would proceed through activated iodonium (B1229267) intermediates. beilstein-journals.org

For a potential Nucleophilic Aromatic Substitution (NAS) reaction, the key intermediate would be the Meisenheimer complex. This is a negatively charged, non-aromatic species formed by the addition of the nucleophile to the aromatic ring. Its structure and stability, which are enhanced by the -CHO and -CF₃ groups, can be studied using spectroscopic techniques, and in some cases, these complexes can be directly observed at low temperatures.

Deuterium-labeling experiments are a powerful tool for elucidating reaction mechanisms, particularly those involving proton transfer steps. researchgate.net Although no specific deuterium-labeling studies have been published for this compound, one can propose how such an experiment could be designed to probe a reaction mechanism.

For example, consider the reduction of the aldehyde functional group to a primary alcohol using a hydride reagent like sodium borohydride. To determine the source of the proton for the resulting alcohol's hydroxyl group, the reaction could be performed with sodium borodeuteride (NaBD₄) followed by a standard aqueous workup (H₂O). Alternatively, the reaction could be run with sodium borohydride (NaBH₄) followed by a workup with deuterium (B1214612) oxide (D₂O).

Table 3: Hypothetical Deuterium-Labeling Experiment for Aldehyde Reduction

| Reagents | Expected Product | Mechanistic Insight |

| 1. NaBD₄2. H₂O | [2-Iodo-5-(trifluoromethyl)phenyl]deuteromethanol | The hydride (deuteride) is delivered to the carbonyl carbon. The hydroxyl proton comes from the workup. |

| 1. NaBH₄2. D₂O | [2-Iodo-5-(trifluoromethyl)phenyl]methanol-d₁ | The hydride is delivered to the carbonyl carbon. The hydroxyl proton (deuteron) comes from the workup. |

By analyzing the position of the deuterium atom in the product molecule using ¹H NMR, ²H NMR, or mass spectrometry, the pathway of hydride transfer and the origin of the hydroxyl proton can be unambiguously determined.

Radical-Trapping Experiments for Radical Mechanism Confirmation

The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, particularly under thermal or photochemical conditions, or in the presence of radical initiators. This characteristic suggests that reactions involving this compound could proceed through a radical mechanism. To confirm the presence of radical intermediates, radical-trapping experiments are a crucial tool.

In a typical experiment, a reaction involving this compound would be conducted in the presence of a radical trap, a molecule that can react with and "trap" transient radical species to form a stable, detectable product. Common radical traps include nitroxides like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or nitrones such as phenyl-N-t-butylnitrone (PBN).

If a reaction's rate is significantly inhibited or if a stable adduct between the radical intermediate and the trap is formed, it provides strong evidence for a radical pathway. For instance, if a reaction is suspected to involve a 2-formyl-4-(trifluoromethyl)phenyl radical, the addition of TEMPO would be expected to yield a corresponding adduct, which could be identified using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Hypothetical Radical-Trapping Experiment Results

| Radical Trap | Suspected Radical Intermediate | Expected Observation | Implication |

| TEMPO | 2-formyl-4-(trifluoromethyl)phenyl radical | Formation of a stable TEMPO-adduct | Confirmation of a radical mechanism |

| PBN | 2-formyl-4-(trifluoromethyl)phenyl radical | Formation of a stable nitroxide adduct | Evidence supporting a radical pathway |

| 1,4-Cyclohexadiene | Various radical species | Formation of benzene (B151609) and a stabilized cyclohexadienyl radical | Indicates the presence of hydrogen-abstracting radicals |

This table is illustrative and based on general principles of radical chemistry, as specific experimental data for this compound is not available.

Photo-Induced Reaction Mechanism Investigations

The presence of both an iodine atom and a carbonyl group makes this compound a candidate for photo-induced reactions. Aryl iodides are known to undergo photolysis to generate aryl radicals. Similarly, the benzaldehyde moiety can be photo-excited to a higher energy state, which can then participate in various photochemical processes.

Investigations into the photo-induced reaction mechanisms of this compound would likely involve irradiating a solution of the compound with light of a specific wavelength and analyzing the resulting products. Techniques such as time-resolved spectroscopy could be employed to observe transient species formed upon photo-excitation. The quantum yield of the reaction, which is the number of molecules undergoing a specific event per photon absorbed, would be a key parameter to measure the efficiency of the photochemical process.

The nature of the solvent can also play a critical role in the reaction pathway. For example, in the presence of a hydrogen-donating solvent, the photo-generated aryl radical could abstract a hydrogen atom to form 3-(trifluoromethyl)benzaldehyde. In contrast, in the presence of a nucleophile, the radical could initiate a substitution reaction.

Theoretical Models for Reaction Mechanism Prediction (e.g., Zimmerman-Traxler Model)

While the Zimmerman-Traxler model is most famously applied to aldol (B89426) reactions to predict the stereochemistry of the products, its underlying principles of analyzing steric and electronic interactions in a six-membered, chair-like transition state can be extended to other reactions involving the aldehyde group of this compound. openochem.org

For instance, in a reaction where a nucleophile adds to the carbonyl group, a Zimmerman-Traxler-like transition state model could be used to predict the facial selectivity of the attack. The model posits that the transition state will adopt a chair-like conformation to minimize steric interactions. openochem.org The large 2-iodo-5-(trifluoromethyl)phenyl group would likely occupy a pseudo-equatorial position to minimize 1,3-diaxial interactions. The stereochemical outcome would then be dictated by the preferred trajectory of the incoming nucleophile to avoid steric clashes with the other substituents.

Table 2: Application of Zimmerman-Traxler Principles to Nucleophilic Addition

| Nucleophile Approach | Key Steric Interaction | Predicted Outcome |

| Axial | Interaction with axial hydrogen atoms at C3 and C5 of the transition state ring. | Disfavored |

| Equatorial | Lesser steric hindrance. | Favored |

This table provides a simplified prediction based on the general principles of the Zimmerman-Traxler model.

Computational chemistry, using methods like density functional theory (DFT), would be a powerful tool to build upon these qualitative models. DFT calculations can be used to model the transition states of potential reaction pathways, calculate their relative energies, and thus predict the most likely reaction mechanism and the major products.

Applications of 2 Iodo 5 Trifluoromethyl Benzaldehyde As a Versatile Synthetic Building Block

Construction of Advanced Organic Intermediates

The dual reactivity of the iodo and aldehyde groups on the 2-Iodo-5-(trifluoromethyl)benzaldehyde scaffold allows for a stepwise and controlled functionalization, enabling the construction of a wide array of advanced organic intermediates. The aryl iodide is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules.

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds. This is a powerful method for creating complex molecular frameworks.

Sonogashira Coupling: Coupling with terminal alkynes to produce aryl alkynes. researchgate.net These products are important intermediates for pharmaceuticals, organic materials, and natural product synthesis. researchgate.net The reaction is typically carried out under mild conditions with a palladium catalyst and a copper(I) co-catalyst. researchgate.net

Heck Coupling: Reaction with alkenes to form substituted alkenes. mdpi.com This reaction is a cornerstone of C-C bond formation, allowing for the arylation of olefins. mdpi.com

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds, a common structural motif in drug molecules.

The aldehyde group can be used in a variety of classical organic reactions to further elaborate the molecular structure. These include:

Wittig Reaction: Conversion of the aldehyde to an alkene with a defined stereochemistry. nih.gov

Grignard and Organolithium Reactions: Nucleophilic addition to the aldehyde to form secondary alcohols.

Reductive Amination: Conversion of the aldehyde to an amine.

The strategic combination of these reactions allows for the synthesis of diverse and complex intermediates from a single starting material. For instance, a Sonogashira coupling could be performed on the aryl iodide, followed by a Wittig reaction on the aldehyde, leading to a highly functionalized and conjugated molecular system.

Table 1: Potential Cross-Coupling Reactions for Intermediate Synthesis This table is illustrative of potential reactions and does not represent experimentally verified outcomes for this specific compound.

| Reaction Type | Coupling Partner | Potential Product Class | Key Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Trifluoromethyl-substituted biaryl carbaldehyde | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira | Terminal alkyne | Trifluoromethyl-substituted alkynylbenzaldehyde | Pd catalyst, Cu(I) co-catalyst, Amine base |

| Heck | Alkene (e.g., Styrene) | Trifluoromethyl-substituted stilbenoid carbaldehyde | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine (e.g., Aniline) | Trifluoromethyl-substituted N-aryl-2-aminobenzaldehyde | Pd catalyst, Ligand (e.g., BINAP), Base |

Synthesis of Trifluoromethylated Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry, and the introduction of a trifluoromethyl group can significantly enhance their biological activity. researchgate.net this compound is an ideal precursor for the synthesis of various trifluoromethylated heterocycles, particularly quinolines and indoles.

The Friedländer annulation is a classic and straightforward method for synthesizing quinolines. chemicalbook.comresearchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.net While this compound is not a 2-aminoaryl aldehyde itself, it can be readily converted into one via a Buchwald-Hartwig amination or a classical amination reaction following a suitable functional group interconversion. Once the 2-amino functionality is installed, the resulting intermediate can undergo a Friedländer reaction to yield a trifluoromethyl-substituted quinoline (B57606). The substitution pattern of the final quinoline can be controlled by the choice of the ketone coupling partner.

Table 2: Hypothetical Friedländer Synthesis of a Trifluoromethyl-Quinoline This table outlines a potential synthetic route and does not represent experimentally verified outcomes.

| Step | Reaction | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Buchwald-Hartwig Amination | This compound, Ammonia equivalent | 2-Amino-5-(trifluoromethyl)benzaldehyde |

| 2 | Friedländer Annulation | 2-Amino-5-(trifluoromethyl)benzaldehyde, Ketone (e.g., Acetone) | 6-(Trifluoromethyl)-2-methylquinoline |

Similarly, this benzaldehyde (B42025) derivative can be a precursor for trifluoromethylated indoles. The Fischer indole (B1671886) synthesis , one of the most common methods for preparing indoles, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. ambeed.comsigmaaldrich.com this compound could be converted to the corresponding phenylhydrazine derivative, which could then be reacted with a suitable carbonyl compound to cyclize into a trifluoromethyl-substituted indole.

Other notable heterocyclic syntheses where this building block could be employed include the Bischler-Napieralski reaction for the synthesis of dihydroisoquinolines (after conversion of the aldehyde to a phenethylamine (B48288) derivative) and the Pictet-Spengler reaction for tetrahydroisoquinolines. researchgate.netnih.gov

Role as a Precursor in the Assembly of Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Halogen bonding is an increasingly important non-covalent interaction in crystal engineering and the design of supramolecular architectures. The iodine atom in this compound can act as a halogen bond donor, interacting with Lewis basic atoms like oxygen or nitrogen to direct the self-assembly of molecules in the solid state.

Research on similar molecules, such as 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, has shown that the iodine atom can form non-covalent O⋯I bonds, leading to the formation of linear polymeric chains in the crystal structure. nih.gov This directing interaction is crucial for the controlled assembly of molecules. It is plausible that this compound could exhibit similar behavior, with the iodo group directing the formation of one-dimensional tapes or other organized structures through halogen bonding with the aldehyde's carbonyl oxygen or with other Lewis basic sites on adjacent molecules. The presence of the trifluoromethyl group could further influence the packing of these structures through dipole-dipole or other weak interactions. The aldehyde group also provides a handle for creating more complex structures that can then be assembled into metal-organic frameworks (MOFs) or other extended networks.

Integration into Complex Molecule Synthesis Strategies

The unique combination of reactive handles on this compound makes it a valuable starting material for the total synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). The trifluoromethyl group is a key feature in many modern drugs due to its positive impact on their pharmacokinetic and pharmacodynamic properties.

In a multi-step synthesis, this compound can be used to introduce a trifluoromethylated aromatic ring into a larger molecular scaffold. A synthetic strategy might involve an initial cross-coupling reaction at the iodo position to build a carbon skeleton, followed by modification of the aldehyde group to continue the elongation of the molecule or to introduce key functional groups.

For example, in the synthesis of a hypothetical drug molecule containing a trifluoromethyl-substituted biaryl-alkene moiety, the synthesis could begin with a Suzuki coupling of this compound with a suitable arylboronic acid. The resulting biaryl aldehyde could then undergo a Wittig reaction to install the alkene portion of the molecule. This two-step sequence efficiently constructs a complex core structure that can be further elaborated to afford the final target molecule. The reliability and high yields of these modern synthetic reactions make this building block particularly attractive for use in both academic and industrial research settings focused on the discovery and development of new bioactive compounds.

Spectroscopic and Structural Characterization Studies

Advanced Nuclear Magnetic Resonance Spectroscopy for Structure Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity of 2-Iodo-5-(trifluoromethyl)benzaldehyde. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's structure.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons and one signal for the aldehyde proton. The aldehyde proton (CHO) typically appears as a singlet significantly downfield, generally in the range of δ 9.5-10.5 ppm. The aromatic region should display an ABC spin system. The proton ortho to the iodine (H-3) would likely appear as a doublet, the proton ortho to the aldehyde (H-6) as a singlet or a narrow doublet, and the proton between the iodo and trifluoromethyl groups (H-4) as a doublet of doublets.

¹³C NMR: The carbon NMR spectrum provides information on all eight carbon atoms in the molecule. The aldehyde carbonyl carbon is the most deshielded, appearing around δ 190 ppm. The trifluoromethyl (CF₃) carbon signal is characterized by a quartet due to coupling with the three fluorine atoms. The six aromatic carbons will appear in the typical range of δ 110-150 ppm, with the carbon attached to the iodine (C-2) being significantly shielded (appearing at a lower ppm value) due to the heavy atom effect.

¹⁹F NMR: The fluorine NMR spectrum is the simplest, showing a single, sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this group is characteristic and typically appears around δ -63 ppm relative to a standard like CFCl₃.

Table 1: Predicted NMR Spectroscopic Data for this compound Data is predicted based on analogous structures and standard chemical shift ranges. Solvent: CDCl₃.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~10.0 | s (singlet) | CHO |

| ¹H | ~8.2 | d (doublet) | H-6 |

| ¹H | ~8.0 | dd (doublet of doublets) | H-4 |

| ¹H | ~7.9 | d (doublet) | H-3 |

| ¹³C | ~190 | s | C=O |

| ¹³C | ~145 | s | C-1 |

| ¹³C | ~140 | q (quartet) | C-3 |

| ¹³C | ~135 | s | C-6 |

| ¹³C | ~128 | q (quartet) | C-4 |

| ¹³C | ~125 | q (quartet, ¹JCF ≈ 272 Hz) | CF₃ |

| ¹³C | ~123 | q (quartet) | C-5 |

| ¹³C | ~95 | s | C-2 (Iodo-substituted) |

| ¹⁹F | ~-63 | s | CF₃ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to verify its molecular formula, C₈H₄F₃IO. The technique can distinguish the compound's exact mass from that of other molecules with the same nominal mass, providing strong evidence of its identity.

The expected exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁶O). The measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, should match this calculated value to within a few parts per million (ppm), thus confirming the molecular formula.

Table 2: Molecular Formula and Exact Mass Data for this compound

| Attribute | Value |

| Molecular Formula | C₈H₄F₃IO |

| Nominal Mass | 300 amu |

| Monoisotopic (Exact) Mass | 299.9259 u |

| Composition | C: 32.03%, H: 1.34%, F: 19.00%, I: 42.30%, O: 5.33% |

Infrared and Ultraviolet-Visible Absorption Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups. The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp peak between 1690 and 1715 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. The aldehydic C-H bond would show two characteristic, weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹. Strong absorptions in the 1100-1350 cm⁻¹ region would correspond to the C-F stretching vibrations of the trifluoromethyl group. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. Aromatic aldehydes typically display two main absorption bands. The intense band (π → π* transition) for the aromatic system is expected below 250 nm. A weaker, longer-wavelength band (n → π* transition), associated with the carbonyl group, is expected in the range of 300-350 nm.

Table 3: Expected Spectroscopic Absorptions for this compound

| Spectroscopy | Wavenumber / Wavelength | Functional Group / Transition |

| IR | ~2820 cm⁻¹, ~2720 cm⁻¹ | Aldehyde C-H Stretch |

| IR | ~1700 cm⁻¹ | Aldehyde C=O Stretch |

| IR | 1450-1600 cm⁻¹ | Aromatic C=C Stretch |

| IR | 1100-1350 cm⁻¹ | C-F Stretch (CF₃) |

| UV-Vis | < 250 nm | π → π* Transition |

| UV-Vis | 300-350 nm | n → π* Transition |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Analysis

While specific experimental crystallographic data for this compound is not publicly available, the principles of X-ray crystallography would allow for the precise determination of its three-dimensional structure in the solid state if suitable crystals were obtained. This technique would confirm the planarity of the benzene (B151609) ring, the bond lengths and angles of all atoms, and the relative orientation of the aldehyde, iodo, and trifluoromethyl substituents.

The solid-state packing of this compound would be dictated by various intermolecular interactions. The presence of iodine, a highly polarizable halogen, makes it a potent halogen bond donor. It is expected to form short contacts (I···O) with the oxygen atom of the aldehyde group of a neighboring molecule. These interactions are directional and play a significant role in crystal engineering.

Furthermore, weak C-H···O and C-H···F hydrogen bonds are anticipated. The aldehydic proton and aromatic protons can act as hydrogen bond donors, interacting with the carbonyl oxygen or the fluorine atoms of the trifluoromethyl group on adjacent molecules. These collective interactions would create a stable, three-dimensional supramolecular network. Studies on similar halogenated aromatic compounds have frequently revealed such intricate networks of non-covalent interactions that define the crystal packing. beilstein-journals.orgchemicalbook.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Møller–Plesset Perturbation Theory)

No specific studies employing methods like Density Functional Theory (DFT) or Møller–Plesset (MP2) perturbation theory for 2-Iodo-5-(trifluoromethyl)benzaldehyde have been identified. Such calculations would be invaluable for providing fundamental insights into its molecular nature.

Detailed electronic structure analyses, including Natural Bond Orbital (NBO) or Electrostatic Potential Surface (ESP) calculations, have not been reported for this compound. These analyses would be crucial for understanding charge distribution, orbital interactions, and the electrophilic/nucleophilic character of different atomic sites within the molecule, which are key to predicting its reactivity.

While it is a standard practice in computational studies, specific published data on the optimized molecular geometry and conformational analysis of this compound is not available. Such studies would determine the most stable three-dimensional arrangement of the atoms and the rotational barriers of the aldehyde and trifluoromethyl groups, which influence the molecule's physical and chemical properties.

Computational Modeling for Reaction Mechanism Elucidation

There is no available research on the computational modeling of reaction mechanisms involving this compound. This type of investigation is essential for understanding the pathways of reactions in which this compound participates, either as a reactant or a product.

Without studies on its reaction mechanisms, the characterization of transition states and the calculation of associated energy barriers for reactions involving this compound have not been performed. This information is critical for determining reaction kinetics and feasibility.

Computational predictions regarding the regioselectivity and stereoselectivity of reactions with this compound are absent from the literature. These predictions are vital for designing synthetic routes that yield specific isomers of a desired product.

Solvation Effects on Molecular Properties and Reaction Pathways

The influence of different solvents on the properties and reactivity of this compound has not been computationally investigated. Solvation models are used to simulate the effect of a solvent environment, which can significantly alter molecular conformation, electronic properties, and reaction energy profiles.

Conclusion and Future Research Directions

Summary of Current Research Trends and Accomplishments Related to the Compound

Current research involving 2-Iodo-5-(trifluoromethyl)benzaldehyde and related structures is heavily concentrated in medicinal and agrochemical chemistry. The trifluoromethyl group is a critical pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. nbinno.comnih.gov Its incorporation can significantly improve the pharmacokinetic profile of a molecule. nbinno.com Consequently, this benzaldehyde (B42025) derivative serves as a pivotal starting material for constructing a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and antiviral medications. nbinno.com

Key accomplishments are centered on its effective use in carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the iodide allows for participation in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Hiyama, and Ullmann couplings, enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups. mdpi.comresearchgate.net This reactivity has been successfully exploited to build complex biaryl scaffolds and other core structures found in biologically active compounds. mdpi.commdpi.com The aldehyde functionality provides a reliable handle for subsequent modifications, including reductive aminations, olefination, and condensation reactions, further expanding its synthetic utility.

Identification of Emerging Methodologies and Unexplored Synthetic Challenges

The field of organic synthesis is continually evolving, with emerging methodologies promising to enhance the utility of synthons like this compound. One significant trend is the development of novel trifluoromethylation and trifluoromethoxylation reagents and methods, which could provide alternative or more efficient pathways to this and related compounds. benthamdirect.commdpi.com Hypervalent iodine reagents, for example, have become prominent in electrophilic trifluoromethylation, and continued innovation in this area may impact synthetic strategies. beilstein-journals.orgnih.gov

Furthermore, the integration of high-throughput experimentation and machine learning is beginning to revolutionize reaction optimization. beilstein-journals.org Applying these automated platforms could rapidly identify optimal conditions for challenging cross-coupling or derivatization reactions involving this sterically hindered and electronically complex substrate, overcoming traditional yield limitations. beilstein-journals.org

Despite its utility, synthetic challenges remain. The multi-step synthesis of the compound itself can be costly and may present obstacles for large-scale industrial production. google.com There is a need for more atom-economical and sustainable synthetic routes. Additionally, while palladium-catalyzed reactions are common, exploring transition-metal-free coupling reactions for this substrate is a largely unexplored area that could offer milder and more cost-effective synthetic pathways. acs.org The regioselectivity in certain transformations, particularly on more complex derivatives, can also pose a significant challenge.

Prospective Avenues for Novel Chemical Transformations and Advanced Material Precursors

Looking forward, this compound is a launchpad for exploring novel chemical transformations. Its unique electronic properties could be harnessed in photoredox catalysis, where the generation of radical species can enable previously inaccessible bond formations. The development of new catalytic systems that can selectively activate the C–I bond in the presence of the aldehyde group without side reactions remains a fertile area for investigation.

Beyond its established role in life sciences, the compound is a promising precursor for advanced materials. The incorporation of trifluoromethyl groups into polymers is known to confer enhanced thermal stability, chemical resistance, and unique optical properties. nbinno.com This makes this compound an attractive monomer or precursor for specialized plastics, advanced coatings, and components for organic electronics. Its derivatives could be used to construct novel fluorinated polymers or organic light-emitting diode (OLED) materials, where the tuning of electronic properties is paramount. The development of polymerization methods compatible with the compound's functionalities could unlock its potential in materials science. nbinno.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.